molecular formula C19H19FN4S2 B2442909 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105225-67-9

2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Cat. No. B2442909
CAS RN: 1105225-67-9
M. Wt: 386.51
InChI Key: NSJCMLQHNZNFAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach, and in this case, a radical approach is used for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Antimicrobial Applications

Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing high activity against specific bacterial strains, such as Mycobacterium smegmatis. For instance, a study conducted by Yolal et al. (2012) synthesized various thiadiazole derivatives, revealing their potent anti-Mycobacterium smegmatis activity, showcasing the potential of thiadiazole compounds in addressing tuberculosis and related bacterial infections (Yolal et al., 2012).

Anticancer Applications

The anticancer potential of thiadiazole derivatives has been a significant focus of research, with several studies indicating their efficacy against various cancer cell lines. Osmaniye et al. (2018) explored benzothiazole acylhydrazones derivatives, finding them to possess probable anticancer activity against multiple cancer cell lines, highlighting the versatility of thiadiazole structures in designing anticancer agents (Osmaniye et al., 2018).

Anticonvulsant and Neurological Applications

Thiadiazole compounds have also been investigated for their anticonvulsant activities. Zarghi et al. (2008) designed and synthesized a series of oxadiazoles bearing the thiadiazole moiety, which were then tested for anticonvulsant activities, showing significant effects. This study highlights the potential of thiadiazole derivatives in the development of new anticonvulsant drugs (Zarghi et al., 2008).

Antioxidant and Other Biological Activities

Research has also delved into the antioxidant capabilities of thiadiazole derivatives. Joseph et al. (2013) synthesized a series of thiadiazole substituted thiazolidin-4-ones, which were screened for in vitro anticancer and antioxidant activities. Several compounds demonstrated promising antioxidant activity, suggesting the potential utility of thiadiazole compounds in oxidative stress-related diseases (Joseph et al., 2013).

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4S2/c20-17-9-5-4-6-15(17)14-25-19-22-21-18(26-19)24-12-10-23(11-13-24)16-7-2-1-3-8-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJCMLQHNZNFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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